N-ethyl-N-(4-nitrophenyl)benzamide
Description
N-Ethyl-N-(4-nitrophenyl)benzamide is a substituted benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a nitro group at the para position of the aniline ring.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28g/mol |
IUPAC Name |
N-ethyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-2-16(15(18)12-6-4-3-5-7-12)13-8-10-14(11-9-13)17(19)20/h3-11H,2H2,1H3 |
InChI Key |
RBOYFFGZSYTZME-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Melting Points : Alkylated derivatives (e.g., tetradecyloxy-substituted, 131.7–133.6°C ) exhibit lower melting points than the parent N-(4-nitrophenyl)benzamide (198–199°C ), likely due to reduced crystallinity from steric hindrance.
- Applications : Long alkyl chains (e.g., tetradecyloxy) improve solubility for liquid crystal applications , while chloro and hydroxy substituents (e.g., 5-Chloro-2-hydroxy derivative ) may enhance biological activity.
Structural and Spectroscopic Insights
- Crystal Packing: In 2-Nitro-N-(4-nitrophenyl)benzamide , the dihedral angle between aromatic rings is 82.32°, with intramolecular C–H···O hydrogen bonds forming a non-planar six-membered ring. This contrasts with N-(4-nitrophenyl)benzamide, which may adopt a more planar conformation.
- NMR Data : N-(4-Nitrophenyl)benzamide shows characteristic ¹H-NMR signals at δ 7.99–7.81 ppm (aromatic protons) and ¹³C-NMR signals at δ 168.6 ppm (amide carbonyl) . Alkylation (e.g., ethyl group) would downfield-shift adjacent protons due to electron donation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
